molecular formula C17H19FN6 B2937650 N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-49-7

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B2937650
CAS RN: 897619-49-7
M. Wt: 326.379
InChI Key: XTIZBQBMIQFYLU-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a complex organic compound. It contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amines . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a pyrimidine ring and a piperidine ring . The presence of halogen, carboxyl, nitro, or methyl groups on the ring can influence the cytotoxicity of the Piperidine derivatives .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it could potentially be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It could also react with alkyl chloride/bromide to form N-alkylated products .

Scientific Research Applications

Anticancer Research

The piperidine nucleus, a component of the compound, is known to play a significant role in anticancer activity. Piperidine derivatives have been utilized in various ways as anticancer agents, showing promise in the inhibition of cancer cell proliferation and metastasis . The specific structure of this compound may interact with certain cancer cell lines, providing a pathway for novel anticancer therapies.

Antiviral Applications

Compounds with a piperidine moiety have been identified as potential antiviral agents. The design and synthesis of derivatives similar to our compound of interest have shown promising results in vitro and in silico studies . This suggests that the compound could be a candidate for the development of new antiviral medications, particularly against viruses that have developed resistance to current drugs.

Antimicrobial and Antifungal Uses

The structural features of the compound indicate potential antimicrobial and antifungal properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal effects . This compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious disease treatment.

Analgesic and Anti-inflammatory Properties

Research has shown that piperidine derivatives can act as analgesic and anti-inflammatory agents . The compound could be synthesized and tested for its pain-relieving and inflammation-reducing capabilities, which could lead to new treatments for chronic pain and inflammatory diseases.

Neurodegenerative Disease Research

Given the compound’s structure, it may have applications in the treatment of neurodegenerative diseases. Piperidine-based compounds have been associated with anti-Alzheimer’s and antipsychotic properties . This compound could be valuable in creating drugs that target neurodegenerative pathways, potentially offering relief for conditions such as Alzheimer’s disease.

Cardiovascular Disease Treatment

The piperidine nucleus is also associated with antihypertensive effects, which could be beneficial in treating cardiovascular diseases . The compound could be investigated for its potential to lower blood pressure and reduce the risk of heart attacks and strokes.

Future Directions

The compound and its derivatives could potentially be explored further for their therapeutic potentials. Given their diverse biological activities, they could be valuable for medical applications . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

properties

IUPAC Name

N-(3-fluorophenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6/c1-23-15-14(11-19-23)16(24-8-3-2-4-9-24)22-17(21-15)20-13-7-5-6-12(18)10-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIZBQBMIQFYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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